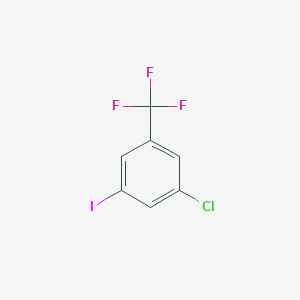

1-クロロ-3-ヨード-5-(トリフルオロメチル)ベンゼン

説明

1-Chloro-3-iodo-5-(trifluoromethyl)benzene (CITFMB) is a halogenated aromatic compound that is used in a variety of scientific research applications. It is a useful reagent for organic synthesis and has been found to have a number of biochemical and physiological effects.

科学的研究の応用

トリフルオロメチルピリジンの合成

トリフルオロメチルピリジン (TFMP) およびその誘導体は、1-クロロ-3-ヨード-5-(トリフルオロメチル)ベンゼンを使用して合成されます。 これらの化合物は、農薬および製薬業界において重要な役割を果たしています . TFMP 誘導体の主な用途は、作物を害虫から保護することです .

農薬用途

20 種類以上の新しい TFMP 含有農薬が ISO 共通名を獲得しました . フルアジフォップ-ブチルは、農薬市場に導入された最初の TFMP 誘導体でした .

製薬用途

いくつかの TFMP 誘導体は、製薬および獣医業界で使用されています . TFMP 部分を含む 5 つの製薬製品と 2 つの獣医製品が市場承認を取得しています .

臨床試験

現在、TFMP 誘導体を含む多くの候補が臨床試験中です . TFMP 誘導体の生物活性は、フッ素原子のユニークな物理化学的特性とピリジン部分のユニークな特性の組み合わせによるものと考えられています .

[ビス(トリフルオロアセトキシ)ヨード]パーフルオロアルカンの調製

1-ヨード-3,5-ビス(トリフルオロメチル)ベンゼンは、[ビス(トリフルオロアセトキシ)ヨード]パーフルオロアルカンの調製に使用できます .

フラグメンテーション反応の調査

この化合物は、(E)- および (Z)-2-メチルブテン-1-イル (アリール)ヨードニウムトリフラートのフラグメンテーション反応を調査するために使用できます

作用機序

Target of Action

It’s known to be used as a reagent or intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.

Mode of Action

It’s known to act as a fluorinating or iodinating agent in some reactions . This suggests that it might interact with its targets by donating or accepting fluorine or iodine atoms, leading to changes in the chemical structure of the targets.

Biochemical Pathways

Given its role as a reagent or intermediate in organic synthesis , it’s likely that the compound could be involved in a variety of biochemical pathways, depending on the specific reactions it’s used in.

Pharmacokinetics

It’s known that the compound is slightly soluble in water and soluble in organic solvents such as ethanol and chloroform . This suggests that its bioavailability could be influenced by factors such as the solvent used and the specific conditions of the environment it’s introduced into.

Result of Action

Given its role as a reagent or intermediate in organic synthesis , it’s likely that its action results in the formation of new chemical compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene. For instance, it’s known to decompose under light and is unstable under high temperature or high pressure conditions . Therefore, it’s recommended to store the compound in a dark, cool, and dry place .

特性

IUPAC Name |

1-chloro-3-iodo-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3I/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWHHSGVKPUZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572040 | |

| Record name | 1-Chloro-3-iodo-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189352-83-7 | |

| Record name | 1-Chloro-3-iodo-5-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189352-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-iodo-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-iodo-5-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。